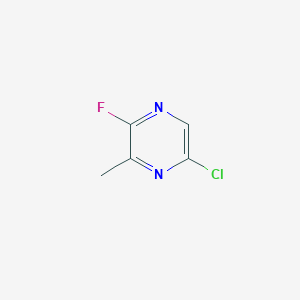
5-Chloro-2-fluoro-3-methylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-fluoro-3-methylpyrazine is a heterocyclic aromatic compound with the molecular formula C5H4ClFN2 and a molecular weight of 146.55 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on a pyrazine ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-methylpyrazine can be achieved through various methods. One common approach involves the halogenation of pyrazine derivatives. For instance, starting from 2-aminopyrazine, chlorination and fluorination reactions can be employed to introduce the desired substituents. The reaction conditions typically involve the use of chlorinating and fluorinating agents such as thionyl chloride and Selectfluor® .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
5-Chloro-2-fluoro-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyrazines.
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
科学研究应用
5-Chloro-2-fluoro-3-methylpyrazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.
作用机制
The mechanism of action of 5-Chloro-2-fluoro-3-methylpyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
5-Chloro-2-fluoro-3-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Chloro-5-methylpyrazine: Lacks the fluorine substituent, leading to different reactivity and applications.
Uniqueness
5-Chloro-2-fluoro-3-methylpyrazine is unique due to the combination of chlorine, fluorine, and methyl groups on the pyrazine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and biological applications .
属性
分子式 |
C5H4ClFN2 |
|---|---|
分子量 |
146.55 g/mol |
IUPAC 名称 |
5-chloro-2-fluoro-3-methylpyrazine |
InChI |
InChI=1S/C5H4ClFN2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 |
InChI 键 |
BDQXOXPUPYGUDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CN=C1F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate](/img/structure/B13906740.png)
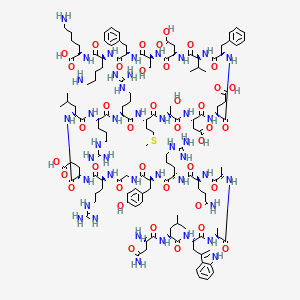
![methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate](/img/structure/B13906744.png)
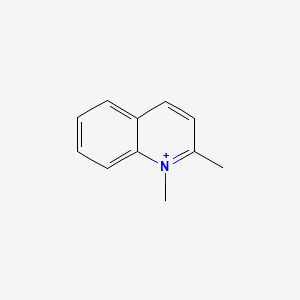
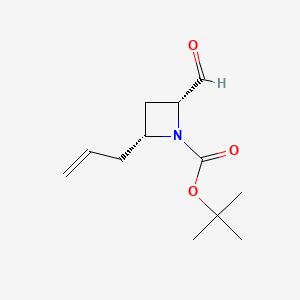
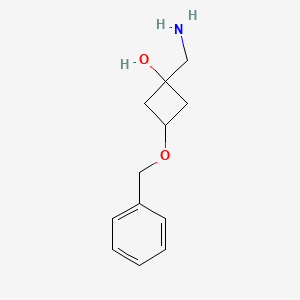
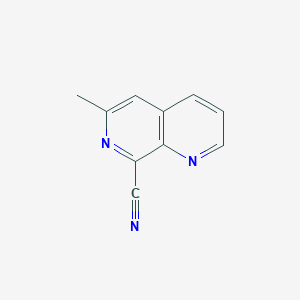
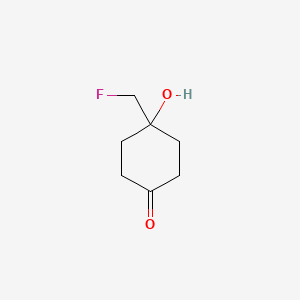
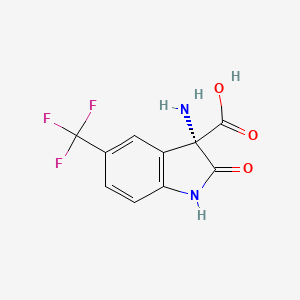
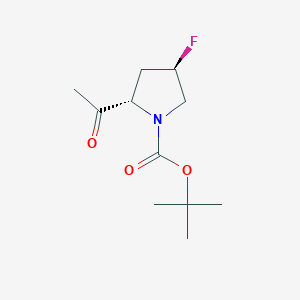
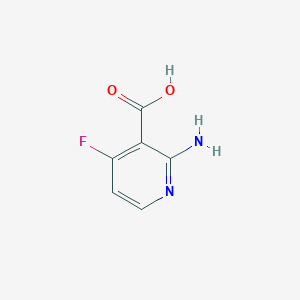
![Methyl 2-[(1R)-6-bromoindan-1-YL]acetate](/img/structure/B13906803.png)

![Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate](/img/structure/B13906816.png)
